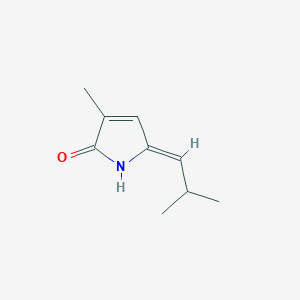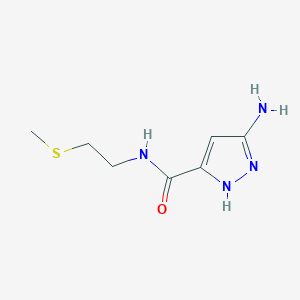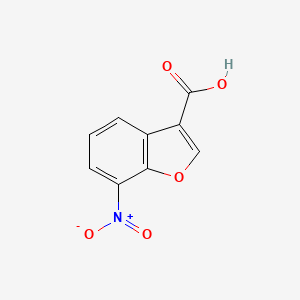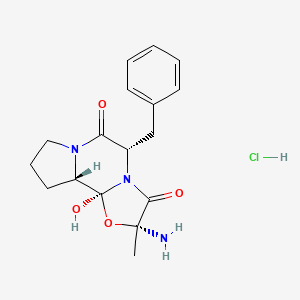
(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones. Pyrrolones are heterocyclic compounds containing a five-membered ring with one nitrogen atom and a ketone group. This compound is characterized by its unique structure, which includes a methyl group and a methylpropylidene group attached to the pyrrolone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one can be achieved through various organic synthesis methods. One common approach involves the condensation of appropriate aldehydes and ketones in the presence of a base. The reaction conditions typically include:
Reagents: Aldehydes, ketones, and a base (e.g., sodium hydroxide or potassium carbonate)
Solvents: Common organic solvents such as ethanol or methanol
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrol-2(5H)-one: The parent compound without the methyl and methylpropylidene groups.
3-Methylpyrrol-2(5H)-one: A similar compound with only a methyl group attached.
5-(2-Methylpropylidene)pyrrol-2(5H)-one: A compound with only the methylpropylidene group attached.
Uniqueness
(Z)-3-Methyl-5-(2-methylpropylidene)-1H-pyrrol-2(5H)-one is unique due to the presence of both the methyl and methylpropylidene groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(5Z)-3-methyl-5-(2-methylpropylidene)pyrrol-2-one |
InChI |
InChI=1S/C9H13NO/c1-6(2)4-8-5-7(3)9(11)10-8/h4-6H,1-3H3,(H,10,11)/b8-4- |
Clave InChI |
ITDDLUCEFKBPHX-YWEYNIOJSA-N |
SMILES isomérico |
CC1=C/C(=C/C(C)C)/NC1=O |
SMILES canónico |
CC1=CC(=CC(C)C)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)


![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)

![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)



![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)

